molecular formula C10H9ClN2O3S B2516085 2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester CAS No. 565166-96-3

2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester

Cat. No. B2516085
CAS RN: 565166-96-3
M. Wt: 272.7
InChI Key: QKBDIXYBZDVMEK-UHFFFAOYSA-N
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Description

“2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester” is a chemical compound with the molecular weight of 287.75 . It is also known as "Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClN2O3S/c1-3-17-11(16)8-5(2)7-9(15)13-6(4-12)14-10(7)18-8/h18H,3-4H2,1-2H3,(H,13,14,15) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.75 . It’s recommended to store it at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 2-Chloromethyl-5-methyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid methyl ester is involved in various synthetic routes and chemical reactions pivotal in heterocyclic chemistry. For instance, Kappe and Roschger (1989) explored various reactions of 2-oxo- or thioxo-tetrahydropyrimidine-5-carboxylic acid derivatives, investigating methylation, acylation, and synthesis routes for pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, showcasing its versatility in creating heterocyclic compounds (Kappe & Roschger, 1989). Moreover, quantum chemical studies by Mamarakhmonov et al. (2016) on thieno[2,3-d]pyrimidin-4-ones and their esters have provided insights into the electronic structures and reaction pathways with nitrating agents, highlighting the compound's reactivity and potential for structural modification (Mamarakhmonov et al., 2016).

Medicinal Chemistry Applications

In medicinal chemistry, the synthesis and modification of thieno[2,3-d]pyrimidine derivatives have been explored for their potential as bioactive molecules. For example, Tozkoparan et al. (1999) synthesized thiazolo[3,2-a]pyrimidine derivatives, evaluating their anti-inflammatory activities, indicating the therapeutic potential of these compounds (Tozkoparan et al., 1999). Additionally, Temple et al. (1979) prepared 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylic acid derivatives, testing them for antiallergenic activity, showcasing the compound's use in developing orally active agents for allergy treatment (Temple et al., 1979).

Structural and Supramolecular Chemistry

Research into the structural modifications and supramolecular aggregation of thieno[2,3-d]pyrimidine derivatives, such as those by Nagarajaiah and Begum (2014), provides valuable insights into their conformational features and intermolecular interactions. This research has implications for the design of materials and molecules with specific properties (Nagarajaiah & Begum, 2014).

Antimicrobial Applications

The synthesis and antimicrobial activity of ethyl esters of thieno[2,3-d]pyrimidine derivatives have been a subject of study, as seen in the work by Vlasov, Chernykh, and Osolodchenko (2015). These compounds exhibit moderate antimicrobial properties, indicating their potential as antimicrobial agents (Vlasov et al., 2015).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

methyl 2-(chloromethyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3S/c1-4-6-8(14)12-5(3-11)13-9(6)17-7(4)10(15)16-2/h3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBDIXYBZDVMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate

CAS RN

565166-96-3
Record name methyl 2-(chloromethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
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